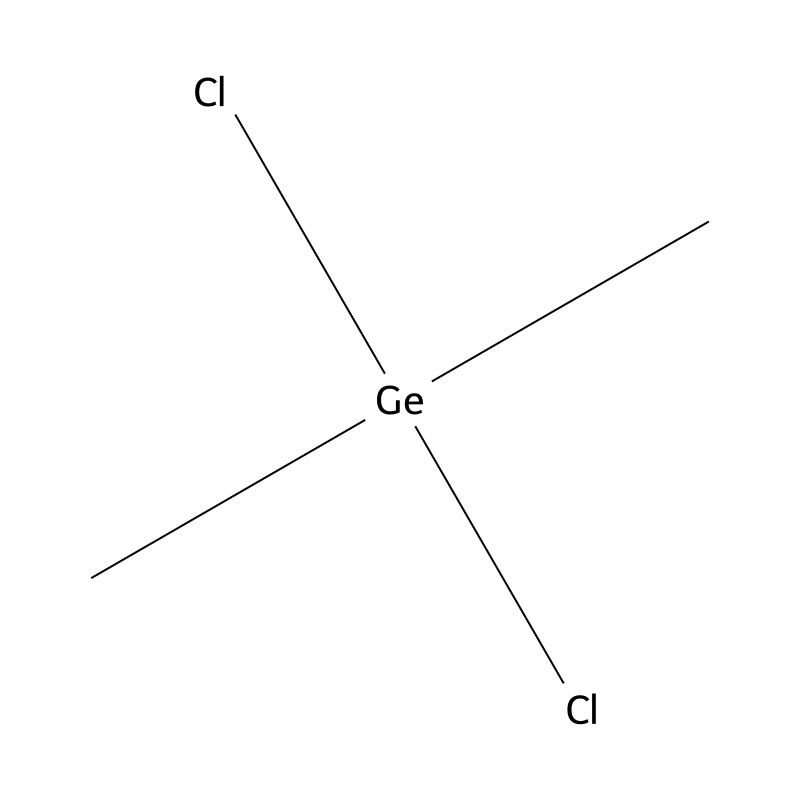Dimethylgermanium dichloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Dimethylgermanium dichloride is a chemical compound with the molecular formula and a molecular weight of 173.61 g/mol. It appears as a solid at room temperature, with a melting point of -55 °C and a boiling point of 124 °C . This compound is classified as an organometallic compound, specifically a methylated derivative of germanium dichloride. The structure features two methyl groups attached to the germanium atom, which is also bonded to two chlorine atoms.
Dimethylgermanium dichloride is notable for its reactivity and potential applications in various fields, including materials science and organic synthesis. Its unique properties arise from the presence of both organic methyl groups and inorganic chlorine ligands, making it an interesting subject for study in both chemical reactivity and biological interactions.
DMGeCl2 itself does not have a well-defined mechanism of action in biological systems. However, the organogermanium compounds synthesized from DMGeCl2 can exhibit various biological activities depending on their structure. Some studies suggest potential antitumor and antioxidant properties of these derivatives []. Further research is needed to understand the specific mechanisms involved.
Organic Synthesis:
- Precursor for Organogermanium Compounds: Dimethylgermanium dichloride serves as a vital building block for synthesizing diverse organogermanium compounds. These compounds possess unique properties and find applications in various areas, such as medicinal chemistry and materials science [].
- Functionalization of Organic Molecules: The reactive nature of the chlorine atoms in (CH₃)₂GeCl₂ allows its use in functionalizing organic molecules through nucleophilic substitution reactions. This technique introduces new functional groups, impacting the molecule's properties and reactivity [].
Materials Science:
- Precursor for Germanium-Containing Materials: Dimethylgermanium dichloride can be employed as a precursor for the deposition of thin films and the synthesis of germanium-containing materials. These materials exhibit promising properties for applications in electronic devices, energy storage, and optoelectronics [, ].
Proteomics Research:
- Protein Cross-linking Agent: Dimethylgermanium dichloride shows potential as a cross-linking agent in proteomics research. It helps in the identification and characterization of protein-protein interactions, crucial for understanding cellular processes and developing new therapeutic strategies [].
Chemical Research:
- Study of Organogermanium Chemistry: Dimethylgermanium dichloride serves as a valuable tool for researchers studying the fundamental aspects of organogermanium chemistry. It allows investigation of the reactivity, bonding, and properties of organogermanium compounds, contributing to the development of new materials and functionalities [].
- Hydrolysis: When exposed to water, dimethylgermanium dichloride hydrolyzes to form dimethylgermanium dihydroxide and hydrochloric acid:
- Decomposition: Under certain conditions, it can decompose into germanium dioxide and other products.
- Formation of Complexes: Dimethylgermanium dichloride can react with various ligands to form coordination complexes, which can be utilized in catalysis or materials synthesis.
These reactions illustrate the compound's ability to interact with water and other reagents, leading to the formation of new chemical species.
Dimethylgermanium dichloride can be synthesized through several methods:
- Direct Chlorination: Methylgermanium compounds can be chlorinated using chlorine gas or other chlorinating agents.
- Reaction with Methyl Grignard Reagents: Reacting germanium tetrachloride with methyl Grignard reagents can yield dimethylgermanium dichloride:
- Reduction Methods: Reducing germanium compounds under controlled conditions may also lead to the formation of dimethylgermanium dichloride.
These methods highlight the versatility in synthesizing this compound from available germanium sources.
Dimethylgermanium dichloride has several applications:
- Precursor for Germanium-Based Materials: It is used as a precursor in the synthesis of germanium-containing materials for electronics and optics.
- Catalyst in Organic Reactions: The compound serves as a catalyst in various organic transformations due to its ability to form complexes with other reagents.
- Research Tool: It is utilized in research settings for studying organometallic chemistry and the properties of germanium compounds.
These applications underscore its importance in both industrial and academic research contexts.
Studies on the interactions of dimethylgermanium dichloride with various biological molecules have revealed insights into its potential pharmacological effects. For instance, interaction studies have shown that it can bind to proteins and nucleic acids, influencing biological pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety .
Dimethylgermanium dichloride shares similarities with several other organometallic compounds, particularly those containing germanium or silicon. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Dimethylsilane | Similar structure; used in silicone chemistry | |
| Trimethylgermanium | Contains three methyl groups; more sterically hindered | |
| Germanium dichloride | Lacks organic groups; used primarily in inorganic chemistry | |
| Dimethylgermane | Similar structure but lacks chlorine; more reactive |
Each of these compounds has unique properties that influence their reactivity and applications, but dimethylgermanium dichloride stands out due to its combination of organic and inorganic characteristics, making it particularly useful in specific chemical processes and potential biological applications.
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive






